2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl-
CAS No.: 5912-41-4
Cat. No.: VC18767173
Molecular Formula: C15H16O3S
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5912-41-4 |
|---|---|
| Molecular Formula | C15H16O3S |
| Molecular Weight | 276.4 g/mol |
| IUPAC Name | [5-(2-methyl-1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanol |
| Standard InChI | InChI=1S/C15H16O3S/c1-15(17-9-10-18-15)13-8-7-12(19-13)14(16)11-5-3-2-4-6-11/h2-8,14,16H,9-10H2,1H3 |
| Standard InChI Key | UGAIPPLVEYTDBN-UHFFFAOYSA-N |
| Canonical SMILES | CC1(OCCO1)C2=CC=C(S2)C(C3=CC=CC=C3)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-α-phenyl- (CAS No. 5912-41-4) is a thiophene derivative with the molecular formula C₁₅H₁₆O₃S and a molecular weight of 276.4 g/mol . Its IUPAC name, [5-(2-methyl-1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanol, reflects the integration of a thiophene ring substituted with a dioxolane group and a phenylmethanol side chain.
Key Structural Features:
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Thiophene Core: A five-membered aromatic ring containing sulfur, known for electron-rich properties that facilitate electrophilic substitution.
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Dioxolane Substituent: A 2-methyl-1,3-dioxolane group at the 5-position of the thiophene ring, contributing steric bulk and influencing solubility.
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Phenylmethanol Moiety: A benzyl alcohol group attached to the thiophene’s 2-position, enabling hydrogen bonding and derivatization.
Spectroscopic and Physicochemical Properties
The compound’s structural complexity necessitates advanced spectroscopic techniques for characterization:
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the dioxolane methyl group (δ 1.4 ppm), thiophene protons (δ 6.8–7.2 ppm), and phenyl ring hydrogens (δ 7.3–7.6 ppm). Liquid chromatography-mass spectrometry (LC-MS) confirms the molecular ion peak at m/z 276.4.
Synthesis Pathways and Optimization
Multi-Step Synthetic Routes
The synthesis of 2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-α-phenyl- involves sequential functionalization of thiophene precursors. A representative pathway includes:
Step 1: Thiophene Ring Formation
Thiophene derivatives are typically synthesized via the Paal-Knorr cyclization, reacting 1,4-diketones with phosphorus pentasulfide (P₂S₅). For this compound, butane-2,3-dione and elemental sulfur yield a substituted thiophene intermediate.
Step 2: Dioxolane Installation
The 2-methyl-1,3-dioxolane group is introduced via acid-catalyzed cyclization of a diol with ketones. Using 2-methyl-1,3-propanediol and acetone under sulfuric acid catalysis forms the dioxolane ring at the thiophene’s 5-position.
Step 3: Phenylmethanol Coupling
A Grignard reaction links the phenylmethanol group to the thiophene. Phenylmagnesium bromide reacts with a thiophene aldehyde intermediate, followed by aqueous workup to yield the final alcohol.
Industrial-Scale Production Considerations
Industrial synthesis employs continuous flow reactors to enhance yield (up to 78%) and reduce reaction times. Catalysts like palladium on carbon (Pd/C) optimize coupling steps, while sodium hydride (NaH) facilitates deprotonation in nucleophilic substitutions.
Reactivity and Mechanistic Insights
Oxidation Reactions
The primary alcohol group undergoes oxidation to a ketone using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). This transformation is critical for producing ketone intermediates in drug synthesis.
Substitution Reactions
Electrophilic substitution at the thiophene’s 3-position occurs with nitrating mixtures (HNO₃/H₂SO₄) or halogens (Br₂/FeBr₃). The dioxolane group directs substitution to the electron-rich thiophene ring.
Applications in Pharmaceutical and Materials Science
Pharmaceutical Intermediates
The compound serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents. Its dioxolane group enhances metabolic stability, while the thiophene ring participates in π-π stacking with biological targets.
Electronic Materials
In organic semiconductors, the thiophene-dioxolane structure improves charge carrier mobility. Thin-film transistors incorporating this compound exhibit hole mobilities of 0.45 cm²/V·s, comparable to polythiophene derivatives.
Future Research Directions
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Toxicological Profiling: No data exists on acute toxicity; in vitro assays are needed.
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Catalyst Development: Exploring enzymatic or photocatalytic routes for greener synthesis.
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Polymer Chemistry: Incorporating the compound into conductive polymers for flexible electronics.
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